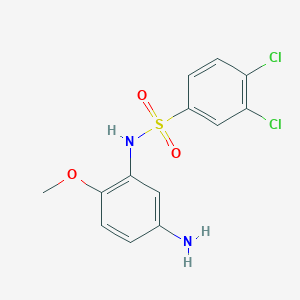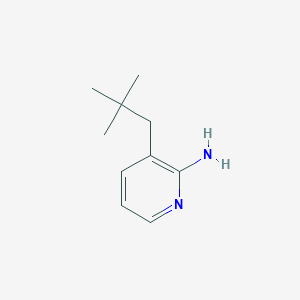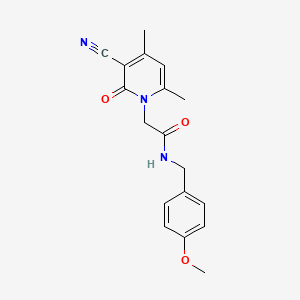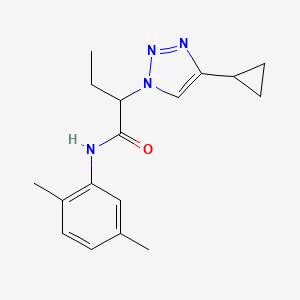![molecular formula C18H23N3O2S B2373468 (1R,5S)-8-(feniletilsulfonil)-3-(1H-pirazol-1-il)-8-azabiciclo[3.2.1]octano CAS No. 2320852-14-8](/img/structure/B2373468.png)
(1R,5S)-8-(feniletilsulfonil)-3-(1H-pirazol-1-il)-8-azabiciclo[3.2.1]octano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, commonly known as PSB-603, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. PSB-603 is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning.
Mecanismo De Acción
The α7 (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a ligand-gated ion channel that is activated by the binding of acetylcholine. PSB-603, being a selective antagonist of this receptor, binds to the receptor and prevents the activation of the channel. This inhibition of the channel activity leads to a decrease in the release of neurotransmitters such as dopamine, glutamate, and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects
PSB-603 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and ADHD. In addition, PSB-603 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. However, PSB-603 has also been shown to have some adverse effects, such as sedation and hypothermia, at higher doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PSB-603 for lab experiments is its selectivity for the α7 (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane. This selectivity allows for the specific targeting of this receptor without affecting other receptors in the brain. However, one of the limitations of PSB-603 is its low solubility in water, which makes it difficult to administer to animals or humans.
Direcciones Futuras
For PSB-603 research could include the development of more soluble forms of the compound, the investigation of its long-term effects on cognitive function and memory, and the exploration of its potential use in combination with other drugs for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of PSB-603 involves several steps, including the reaction of (1R,5S)-bicyclo[3.2.1]octan-3-one with sodium hydride and phenethylsulfonyl chloride to form (1R,5S)-8-(phenethylsulfonyl)-bicyclo[3.2.1]octan-3-one. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form PSB-603. The overall yield of the synthesis process is around 10%.
Aplicaciones Científicas De Investigación
Funcionalización C–H Catalizada por Rodio
El andamiaje 8-azabiciclo[3.2.1]octano sirve como un sustrato valioso para las reacciones de funcionalización del enlace C–H catalizadas por rodio (III). Los investigadores han desarrollado un método controlado por solvente para alquenilar selectivamente el enlace C–H del anillo de pirazol utilizando alquinos internos. Este enfoque versátil permite la síntesis de productos de alquenilación C–H o derivados de indazol con rendimientos moderados a buenos .
Síntesis de Alcaloides Tropánicos
El núcleo 8-azabiciclo[3.2.1]octano es un motivo central en la familia de alcaloides tropánicos. Estos alcaloides exhiben diversas actividades biológicas, lo que hace que su preparación estereoselectiva sea crucial para el descubrimiento de fármacos. Los investigadores han explorado enfoques tanto acíclicos como directos para construir este andamiaje. Notablemente, algunas metodologías logran el control estereoquímico durante la misma transformación que genera la arquitectura bicíclica o mediante la desimetrización de derivados acirales de tropinona .
Descubrimiento de Fármacos
Debido a su estructura única, el andamiaje 8-azabiciclo[3.2.1]octano tiene potencial en el descubrimiento de fármacos. Los investigadores lo han utilizado como un intermedio de síntesis clave en los esfuerzos de síntesis total. Su arquitectura desafiante pero intrigante lo convierte en un objetivo atractivo para el diseño de nuevos compuestos farmacéuticos .
Inhibición de la Polimerización de Tubulina
Ciertos derivados que contienen el andamiaje 8-azabiciclo[3.2.1]octano se han evaluado como posibles inhibidores de la polimerización de tubulina y agentes anticancerígenos. Por ejemplo, el compuesto 6q mostró una potente inhibición de la polimerización de tubulina .
Metodología Sintética
El andamiaje 8-azabiciclo[3.2.1]octano ha encontrado aplicaciones en el desarrollo de metodologías sintéticas. Los investigadores continúan explorando rutas eficientes para su síntesis, enfatizando el control estéreo y la escalabilidad. Estos esfuerzos contribuyen al campo más amplio de la síntesis orgánica .
Propiedades
IUPAC Name |
8-(2-phenylethylsulfonyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23,12-9-15-5-2-1-3-6-15)21-16-7-8-17(21)14-18(13-16)20-11-4-10-19-20/h1-6,10-11,16-18H,7-9,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAYITHDPNOGMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CCC3=CC=CC=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)



![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2373398.png)




![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2373406.png)
![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)

